molecular formula C20H24N2O5S B305836 methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate

methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No. B305836
M. Wt: 404.5 g/mol
InChI Key: IRSATCWIINNKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate, also known as MTMG, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

Methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate works by undergoing a hydrolysis reaction in the presence of proteases, which leads to the release of a fluorescent molecule. The release of this molecule can be detected using a fluorescence spectrometer, allowing researchers to monitor protease activity in real-time.
Biochemical and Physiological Effects:
methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for detecting protease activity, methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate has also been shown to have potential applications in drug discovery and development. For example, methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate has been used to screen for potential inhibitors of proteases, which could be used to develop new drugs for the treatment of diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate in lab experiments is its high sensitivity to protease activity. This makes it a valuable tool for monitoring protease activity in real-time, which can be useful in a range of research applications. However, one limitation of using methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in lab experiments.

Future Directions

There are a number of future directions for the use of methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate in scientific research. One potential area of research is the development of new fluorescent probes based on the structure of methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate. These probes could be used to monitor other biochemical processes, such as enzyme activity or protein-protein interactions. Another potential area of research is the development of new drugs based on the structure of methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate. By screening for potential inhibitors of proteases using methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate, researchers could identify new drug candidates for the treatment of a range of diseases. Finally, methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate could also be used in the development of new diagnostic tools for the early detection of diseases such as cancer.

Synthesis Methods

Methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate can be synthesized using a variety of methods, but the most common method involves the reaction of 4-aminobenzoic acid with N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then methylated using methyl iodide to produce methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate.

Scientific Research Applications

Methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate as a fluorescent probe for detecting protease activity. methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate has been shown to be highly sensitive to protease activity and can be used to monitor the activity of a range of proteases, including caspases, trypsin, and chymotrypsin.

properties

Product Name

methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 4-[[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzoate

InChI

InChI=1S/C20H24N2O5S/c1-13-10-14(2)19(15(3)11-13)28(25,26)22(4)12-18(23)21-17-8-6-16(7-9-17)20(24)27-5/h6-11H,12H2,1-5H3,(H,21,23)

InChI Key

IRSATCWIINNKEA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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